molecular formula C18H23NO6 B1202289 Swazine CAS No. 38763-74-5

Swazine

Cat. No. B1202289
CAS RN: 38763-74-5
M. Wt: 349.4 g/mol
InChI Key: WRPOYLQBTYIKSB-UHFFFAOYSA-N
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Description

Swazine is a natural product from Senecio swaziensis . It is an alkaloid with a molecular formula of C18H23NO6 .


Synthesis Analysis

The synthesis of dimethyl swazinecate, a principal component of the pyrrolizidine alkaloid swazine, was completed from (S)-(-)-β-citronellal .


Molecular Structure Analysis

Swazine has a molecular weight of 349.38 g/mol . It contains a total of 51 bonds, including 28 non-H bonds, 4 multiple bonds, 4 double bonds, 1 three-membered ring, 2 five-membered rings, 1 eight-membered ring, 1 twelve-membered ring, 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 hydroxyl group(s) .


Physical And Chemical Properties Analysis

Swazine is a crystalline powder . It has a molecular weight of 349.38 g/mol . It is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

properties

IUPAC Name

7-hydroxy-5,7-dimethyl-4-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-6,2'-oxirane]-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-10-11(2)18(9-24-18)17(3,22)16(21)23-8-12-4-6-19-7-5-13(14(12)19)25-15(10)20/h4,11,13-14,22H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPOYLQBTYIKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C14CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959569
Record name 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swazine

CAS RN

38763-74-5
Record name Swazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
SE Drewes, I Antonowitz, PT Kaye… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Examination of the 13C nmr spectra of retrorsine and its hydrolysis products has permitted a complete 13C nmr analysis of this alkaloid and the related pyrrolizidine alkaloids swazine …
Number of citations: 17 pubs.rsc.org
CG Gordon-Gray, RB Wells - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… proposed for swazine. We now present the full chemical and physical evidence for (1) and show that swazine must have the overall structure (3) not (2), and in addition the …
Number of citations: 11 pubs.rsc.org
JD White, NC Lee, AFT Yokochi - Chemical Communications, 1998 - pubs.rsc.org
… Initially, swazine was formulated as the dilactone isomeric with 1, in which swazinecic acid 2 was connected to retronecine in the reverse orientation to that shown. This assignment was …
Number of citations: 3 pubs.rsc.org
M Laing, P Sommerville - Tetrahedron Letters, 1972 - Elsevier
The new alkaloid Swazine(I), C, GH23N06, mp 165',(a):'-103.5'(EtOH), hmax (H20) 195nm (E 11,000) was obtained from Senecio swazfensis Compton using the standard extraction …
Number of citations: 12 www.sciencedirect.com
CG Gordon-Gray, RB Wells, N Hallak, MB Hursthouse… - Tetrahedron …, 1972 - Elsevier
… compound with of a compound with the carbon the skeleton of (4_),but with a double bond at C 1 - C 2 and hydroxyl groups at C 4 and C 7, derived from a C 4 - C 7 epoxide in swazine …
Number of citations: 9 www.sciencedirect.com
H Stoeckli-Evans - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
… A comparison of the torsion angles in the macrocyclic rings of jacobine, swazine and … The geometry of retrorsine is similar to that of jacobine and swazine. Structural features of interest …
Number of citations: 15 scripts.iucr.org
G GORDON, W RB - 1974 - pascal-francis.inist.fr
… STRUCTURE AND ABSOLUTE CONFIGURATION OF SWAZINE … STRUCTURE AND ABSOLUTE CONFIGURATION OF SWAZINE … SWAZINE …
Number of citations: 0 pascal-francis.inist.fr
MM Mossoba, HS Lin, D Andrzejewski… - Journal of AOAC …, 1994 - academic.oup.com
This paper demonstrates that pyrrolizidine alkaloids (PAs) extracted from comfrey root grown in Washington State (USA) can be identified by gas chromatography/matrix isolation/…
Number of citations: 15 academic.oup.com
NC Lee - 1998 - search.proquest.com
… Swazinecic acid (50), the constituent acid of the dilactone pyrrolizidine alkaloid swazine (2), … The absolute configuration assigned to (-)-swazine (2) dictates that our point of departure …
Number of citations: 2 search.proquest.com
JD White, JC Amedio Jr… - Chemical …, 1998 - Cambridge, UK: The Society,[1996]-
Number of citations: 0

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